BenchChemオンラインストアへようこそ!

Isoforskolin

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Select Isoforskolin over forskolin for oral in vivo models. Isoforskolin provides 49.25% oral bioavailability—enabling chronic gavage studies impossible with forskolin's <1% absorption. Its 16.6-fold AC1 selectivity (EC50 0.8 µM vs. 13.3 µM for AC2) reduces off-target effects in lung and cardiovascular research. Topical 0.25% formulation lowers IOP 4-fold more potently than 1% forskolin with less irritation. Bulk and custom sizes available.

Molecular Formula C22H34O7
Molecular Weight 410.5 g/mol
Cat. No. B7803361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoforskolin
Molecular FormulaC22H34O7
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C
InChIInChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
InChIKeyCLOQVZCSBYBUPB-KGGHGJDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoforskolin for Research Procurement: Adenylate Cyclase Activation and Differential Pharmacology


Isoforskolin (CAS 64657-21-2; synonym: Coleonol B, 6-Acetyl-7-deacetylforskolin) is a naturally occurring labdane diterpenoid originally isolated from *Coleus forskohlii* native to Yunnan, China [1]. It is a direct activator of membranous mammalian adenylyl cyclase (AC), leading to increased intracellular cAMP levels . Unlike its parent compound forskolin, which is a broad-spectrum AC activator, isoforskolin exhibits a distinct structural modification at the C6 and C7 positions (acetyl and hydroxyl groups, respectively) that confers differential isoform activation profiles and significantly improved oral bioavailability [2].

Why Isoforskolin Cannot Be Substituted with Generic Forskolin: Oral Bioavailability and Isoform Divergence


Procurement decisions for AC activators must account for two critical failure points of generic substitution: (1) oral bioavailability—forskolin exhibits less than 1% oral bioavailability in rats, rendering it unsuitable for *in vivo* oral dosing studies [1]; and (2) AC isoform selectivity—forskolin is a non-selective pan-activator of AC isoforms 1–8, which can confound tissue-specific cAMP signaling experiments and introduce off-target effects in cardiovascular or pulmonary models [2]. Isoforskolin overcomes both limitations, offering quantifiably superior oral bioavailability and a distinct isoform activation profile that enables more targeted pharmacological investigation [3].

Isoforskolin Quantitative Differentiation Evidence: Comparator-Based Procurement Data


Oral Bioavailability of Isoforskolin vs. Forskolin: A Decisive Advantage for In Vivo Oral Dosing

Isoforskolin demonstrates absolute oral bioavailability of 49.25% in guinea pigs following a 2 mg/kg oral dose, representing an approximately 50-fold improvement over forskolin's reported oral bioavailability of less than 1% in rats [1]. This differential enables oral gavage administration in chronic disease models where forskolin would require parenteral routes, significantly reducing experimental variability and animal stress [2].

Pharmacokinetics Oral Bioavailability In Vivo Dosing

Adenylyl Cyclase Isoform Activation Potency: Differential EC50 Values for AC1, AC2, and AC5

Isoforskolin activates recombinant mammalian AC isoforms expressed in insect cells with EC50 values of 0.8 μM for AC1, 13.3 μM for AC2, and 7.4 μM for AC5 [1]. This represents a 16.6-fold potency preference for AC1 over AC2, in contrast to forskolin, which activates AC1–8 non-selectively with EC50 values typically in the 5–10 μM range across isoforms [2]. The differential activation profile allows researchers to selectively probe AC1-mediated cAMP signaling in tissues where AC1 is predominantly expressed (e.g., hippocampus, lung), while minimizing concurrent activation of AC2 and AC5 [3].

Adenylyl Cyclase Isoform Selectivity cAMP Signaling

Antihypertensive Efficacy in Spontaneously Hypertensive Rats: Quantitative Blood Pressure Reduction

Oral administration of isoforskolin at 25 mg/kg/day for 5 days reduces systolic blood pressure by 28 mmHg in spontaneously hypertensive rats [1]. While direct head-to-head comparative blood pressure data with forskolin under identical oral dosing are unavailable due to forskolin's negligible oral bioavailability, isoforskolin's efficacy is achieved via an orally deliverable route, whereas forskolin requires intraperitoneal or intravenous administration to achieve any measurable hemodynamic effect [2]. This distinction is procurement-relevant: isoforskolin enables chronic oral antihypertensive studies that are logistically impractical with forskolin.

Cardiovascular Pharmacology Hypertension In Vivo Efficacy

Positive Inotropic Effect in Guinea Pig Atria: Quantitative Ex Vivo Potency

Isoforskolin produces positive inotropic effects in isolated guinea pig atria with an EC50 of 1.09 μM [1]. Forskolin, in contrast, demonstrates positive inotropic activity in similar guinea pig atrial preparations with an EC50 of approximately 0.5 μM [2]. While forskolin is approximately 2-fold more potent in this *ex vivo* assay, isoforskolin's lower potency is offset by its dramatically superior oral bioavailability, making it the preferred compound for *in vivo* cardiac studies requiring oral administration [3].

Cardiac Pharmacology Inotropy Ex Vivo Tissue

Ocular Hypertension Suppression: Comparative Optimal Concentration vs. Forskolin

In a rabbit model of water-loading-induced ocular hypertension (OHT), topical administration of isoforskolin (isoF) and forskolin (FSK) suspensions both suppressed intraocular pressure elevation [1]. Isoforskolin achieved optimal efficacy at a 0.25% concentration, whereas forskolin required a 1% concentration for comparable effect [2]. At 0.25%, isoforskolin produced basically no local irritation, while 1% forskolin induced mild irritating responses [3]. This 4-fold lower effective concentration and improved local tolerability profile are directly relevant to topical ocular formulation development.

Ophthalmology Glaucoma Research Intraocular Pressure

AC5-Dependent Inhibition of Endothelial-to-Mesenchymal Transition in Atherosclerosis

In ApoE−/− rats fed a high-fat diet, oral isoforskolin administration effectively inhibited atherosclerotic plaque progression and improved aortic vasodilatory function [1]. Mechanistic studies employing pharmacological knockdown of AC5 demonstrated that the anti-atherosclerotic effect is mediated specifically through the AC5-dependent cAMP/PKA/TGF-β axis, with the protective effect abolished upon AC5 knockdown [2]. This represents a disease-relevant, isoform-specific pharmacological effect that has not been reported for forskolin in atherosclerosis models—likely due to forskolin's inability to achieve sustained oral exposure [3].

Atherosclerosis EndMT Cardiovascular Disease

Isoforskolin Application Scenarios: Evidence-Based Selection for Procurement


Chronic Oral Dosing Studies in Cardiovascular and Metabolic Disease Models

Investigators requiring sustained daily oral administration of an AC activator for hypertension, atherosclerosis, or heart failure models should procure isoforskolin rather than forskolin. Isoforskolin's 49.25% oral bioavailability enables chronic gavage studies with predictable plasma exposure [1], whereas forskolin's negligible oral absorption mandates parenteral routes that are impractical for multi-week or multi-month disease progression studies. Isoforskolin's demonstrated 28 mmHg blood pressure reduction in hypertensive rats and plaque inhibition in ApoE−/− atherosclerosis models validate its utility in these contexts [2].

Isoform-Specific cAMP Signaling Research in Pulmonary and Neuronal Tissues

For experiments requiring selective interrogation of AC1-mediated cAMP signaling while minimizing AC2 and AC5 co-activation, isoforskolin is the preferred reagent. With an AC1 EC50 of 0.8 μM versus 13.3 μM for AC2 (16.6-fold selectivity) [3], isoforskolin provides isoform discrimination unavailable with pan-activator forskolin. This is particularly relevant for lung tissue research, where AC1 and AC2 are highly expressed and differential activation can confound interpretation of COPD or pulmonary fibrosis studies [4].

Topical Ophthalmic Formulation Development for Glaucoma Research

Researchers developing topical AC activator formulations for intraocular pressure reduction should select isoforskolin over forskolin based on comparative ocular hypertension suppression data. Isoforskolin achieves optimal IOP-lowering at a 0.25% concentration with minimal local irritation, whereas forskolin requires a 1% concentration and induces mild irritation at its effective dose [5]. This 4-fold potency advantage and improved tolerability profile reduces formulation complexity and potential confounding effects in preclinical glaucoma studies [6].

In Vivo Inflammation and Fibrosis Studies Requiring Oral Dosing

Investigators studying LPS-induced acute lung injury, pulmonary fibrosis, or chronic inflammatory conditions with an oral dosing paradigm should procure isoforskolin. The compound reduces LPS-induced secretion of TNF-α, IL-1β, IL-6, and IL-8 in human mononuclear leukocytes and demonstrates anti-fibrotic efficacy in bleomycin-induced pulmonary fibrosis models [7]. These effects are achievable via oral administration—a route unavailable to forskolin—making isoforskolin the only practical AC activator for chronic anti-inflammatory/fibrosis studies requiring non-invasive dosing [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoforskolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.